Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a thiadiazole ring and a thiophene ring
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiadiazole ring, a key structural component of this compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which may play a role in its interaction with its targets.
Biochemical Pathways
Compounds with a similar thiadiazole scaffold have been found to affect various biological pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which may influence its bioavailability.
Result of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular level .
Action Environment
It is known that the compound is stable under normal temperatures , suggesting that it may retain its efficacy under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thiophene-3-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitro group on the thiadiazole ring can produce the corresponding amine .
Scientific Research Applications
Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Shares the thiadiazole ring but lacks the thiophene moiety.
Thiophene-3-carboxylic acid: Contains the thiophene ring but lacks the thiadiazole moiety.
Methyl 2-(4-nitro-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate: Similar structure but with a nitro group instead of a methyl group on the thiadiazole ring.
Uniqueness
Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate is unique due to the combination of the thiadiazole and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(4-methylthiadiazole-5-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S2/c1-5-7(18-13-12-5)8(14)11-9-6(3-4-17-9)10(15)16-2/h3-4H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYXXPOARSRYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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